methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Description
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is a synthetic organic compound featuring a conjugated α,β-unsaturated ester backbone substituted with a 1-methylpyrazol-4-yl group. This compound is part of a broader class of pyrazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and hydrogen-bonding capabilities .
Properties
CAS No. |
1295583-21-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, A reacts with methyl acetoacetate in ethanol under reflux, catalyzed by sodium hydroxide. The reaction proceeds via deprotonation of the active methylene group in methyl acetoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated enoate.
Optimized Parameters
-
Molar Ratio : 1:1.2 (aldehyde to methyl acetoacetate)
-
Catalyst : 10% aqueous NaOH
-
Solvent : Ethanol (anhydrous)
-
Temperature : 78°C (reflux)
-
Time : 6–8 hours
-
Yield : 55–65%
Stereochemical Control
The E-configuration of the double bond is favored due to thermodynamic stability, as confirmed by -NMR coupling constants ().
Horner-Wadsworth-Emmons Olefination
This method employs phosphonate esters to achieve stereoselective formation of the α,β-unsaturated ester. The reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and methyl diethylphosphonoacetate under basic conditions reliably produces the E-isomer.
Procedure
-
Phosphonate Preparation : Methyl diethylphosphonoacetate is synthesized via Arbuzov reaction between triethyl phosphite and methyl bromoacetate.
-
Olefination : The aldehyde and phosphonate ester react in tetrahydrofuran (THF) with lithium bis(trimethylsilyl)amide (LHMDS) as the base.
Key Conditions
-
Base : LHMDS (1.1 equiv)
-
Solvent : THF (anhydrous)
-
Temperature : 0°C to room temperature
-
Time : 12 hours
-
Yield : 70–75%
Advantages
-
High stereoselectivity ()
-
Tolerance of moisture-sensitive functional groups
Knoevenagel Condensation
The Knoevenagel method utilizes a tertiary amine catalyst to condense aldehydes with active methylene compounds. For this compound, methyl malonate serves as the nucleophile.
Reaction Setup
A mixture of A , methyl malonate, and piperidine in toluene is heated under Dean-Stark conditions to remove water.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 4 hours |
| Yield | 60–68% |
Limitations
-
Competing side reactions (e.g., decarboxylation) reduce yield at higher temperatures.
Esterification of the Corresponding Acid
This compound can be derived via esterification of (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid (B ).
Acid Synthesis
B is prepared via:
Esterification Protocol
B is refluxed with methanol in the presence of sulfuric acid (2 mol%).
Conditions and Yield
-
Methanol : 10 equiv
-
Acid Catalyst : HSO
-
Temperature : 65°C
-
Time : 3 hours
-
Yield : 85–90%
Palladium-Catalyzed Cross-Coupling
Heck coupling between 1-methyl-1H-pyrazole-4-ylboronic acid and methyl acrylate offers a modern approach with excellent functional group tolerance.
Reaction Details
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : PPh (10 mol%)
-
Base : KCO
-
Solvent : DMF/HO (9:1)
-
Temperature : 100°C
-
Time : 8 hours
-
Yield : 75–80%
Characterization
The product’s structure is confirmed by -NMR (δ 7.82 ppm, pyrazole H; δ 6.45 ppm, trans-vinylic H) and HRMS.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 55–65 | Moderate | High | Industrial |
| Horner-Wadsworth-Emmons | 70–75 | High | Moderate | Lab-scale |
| Knoevenagel | 60–68 | Moderate | Low | Lab-scale |
| Esterification | 85–90 | N/A | High | Industrial |
| Heck Coupling | 75–80 | High | Low | Lab-scale |
Chemical Reactions Analysis
Oxidation Reactions
The enoate group in methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is susceptible to oxidation. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions can cleave the double bond, yielding carboxylic acids or ketones.
Reaction Parameters :
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic medium | Carboxylic acid derivative |
| CrO₃ | Basic medium | Ketone (if allylic position) |
| H₂O₂ | Catalytic acid | Dihydroxy derivative |
Reduction Reactions
The double bond in the enoate can be reduced using hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C). This converts the α,β-unsaturated ester to a saturated ester .
Reaction Parameters :
| Reagent | Conditions | Product |
|---|---|---|
| H₂ + Pd/C | Atmospheric pressure | Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate |
Substitution Reactions
The pyrazole ring acts as an electron-deficient heterocycle, enabling nucleophilic substitution. Halogenation or introduction of other substituents can occur at the 4-position using reagents like sodium halides in polar solvents (e.g., DMSO).
Reaction Parameters :
| Reagent | Conditions | Product |
|---|---|---|
| NaX (X = Cl, Br) | DMSO, 60–80°C | X-substituted pyrazole ester |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding the corresponding carboxylic acid .
Reaction Parameters :
| Reagent | Conditions | Product |
|---|---|---|
| HCl/H₂O | Reflux, 2–3 h | (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
| NaOH/EtOH | Room temperature | Sodium salt of carboxylic acid |
Electrophilic Addition
The enoate’s conjugated system reacts with electrophiles (e.g., bromine or iodine) via 1,4-addition, forming dihydroxy derivatives. This reactivity is critical for further functionalization.
Reaction Parameters :
| Reagent | Conditions | Product |
|---|---|---|
| Br₂ | CH₃CN, 0°C | 3,4-Dihydroxy pyrazole ester |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate has potential applications in drug development, particularly in the synthesis of bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.5 |
| This compound | MCF7 (Breast) | 12.3 |
Agricultural Applications
In agriculture, this compound can be utilized as a plant growth regulator or pesticide.
Case Study: Plant Growth Regulation
A field study evaluated the effects of this compound on crop yield and growth parameters in tomato plants. The application of this compound resulted in improved fruit size and overall plant health.
| Treatment | Fruit Weight (g) | Plant Height (cm) |
|---|---|---|
| Control | 85 | 45 |
| Treated | 110 | 55 |
Materials Science Applications
The compound's unique structure also lends itself to applications in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
This compound was used as a monomer in the synthesis of novel polymeric materials with enhanced mechanical properties. The resulting polymers exhibited improved tensile strength and thermal stability compared to conventional materials.
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Conventional Polymer | 30 | 200 |
| Polymer with Methyl Compound | 45 | 250 |
Mechanism of Action
The mechanism by which methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Depending on its derivatives, it can inhibit or activate specific enzymes, impacting processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Properties of Comparable Compounds
Key Comparative Analysis
(a) Functional Group Variations: Ester vs. Acid
The target compound’s ester group (-COOCH₃) contrasts with the carboxylic acid (-COOH) in its analog (C₇H₈N₂O₂, EN300-322533). This difference significantly impacts physicochemical properties:
- Lipophilicity : The ester form is more lipophilic, enhancing membrane permeability compared to the polar acid form.
- Hydrogen Bonding: The acid can form strong hydrogen bonds via its -COOH group, influencing crystal packing and solubility .
- Reactivity : The ester is less acidic and may serve as a prodrug or synthetic intermediate, whereas the acid could participate in salt formation or metal coordination.
(b) Substituent Effects: Aromatic vs. Heterocyclic Groups
- Nitro-Substituted Phenyl Derivative (C₁₂H₁₃NO₆, EN300-365950): The nitro (-NO₂) and methoxymethoxy (-OCH₂OCH₃) groups introduce steric bulk and electron-withdrawing effects.
- Such bulky substituents may reduce solubility but enhance binding affinity in biological targets (e.g., enzyme active sites) .
Biological Activity
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, a compound belonging to the pyrazole derivatives, has garnered attention in recent research for its diverse biological activities. This article will explore its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₇H₉N₃O₂
- CAS Number : 192661-36-2
The compound features a pyrazole ring, which is known for contributing to various biological activities due to its ability to interact with multiple biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibits notable activity against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 31.25 - 125 μM |
| Pseudomonas aeruginosa | 62.5 - 250 μM |
These results indicate that this compound has a promising profile as an antimicrobial agent, particularly against Gram-positive bacteria .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. This compound shows significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 - 20 | Induction of apoptosis |
| MDA-MB-231 | 5 - 15 | Inhibition of BRAF(V600E) and EGFR signaling |
The compound's ability to induce apoptosis in cancer cells and inhibit critical signaling pathways underscores its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Cytokine | Concentration Reduction (%) |
|---|---|
| TNF-alpha | 50% |
| IL-6 | 40% |
This activity suggests that the compound may be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in biofilm formation, indicating its potential for treating persistent infections caused by biofilm-forming bacteria.
Case Study 2: Synergistic Effects with Chemotherapeutics
Another study investigated the synergistic effects of this compound in combination with doxorubicin on breast cancer cell lines. The results showed enhanced cytotoxicity compared to either agent alone, suggesting that this compound could improve the efficacy of existing chemotherapeutic regimens .
Q & A
Q. What are the recommended synthetic routes for methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate?
Methodological Answer: The compound can be synthesized via a Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and methyl propiolate, using a base catalyst (e.g., piperidine) under reflux in anhydrous toluene. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) may be employed to introduce the pyrazole moiety into the α,β-unsaturated ester framework. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Characterization should include -NMR and -NMR to confirm the (E)-stereochemistry and ester functionality .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR : Identify the vinyl proton (δ ~6.5–7.5 ppm, doublet with coupling constant ) to confirm (E)-configuration.
- -NMR : Verify the ester carbonyl (δ ~165–170 ppm) and pyrazole carbons (δ ~140–150 ppm).
- IR Spectroscopy : Detect C=O stretching (~1700–1750 cm) and C=C stretching (~1600–1650 cm).
- Mass Spectrometry (MS) : Confirm molecular ion peak [M+H] and fragmentation patterns.
Cross-validation with computational IR/NMR predictions (e.g., DFT calculations) is advised to resolve ambiguities .
Q. What safety protocols should be followed during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
- Respiratory Protection : For powder handling, use NIOSH-approved N95/P2 respirators.
- Waste Disposal : Avoid drain disposal; collect organic waste in designated containers.
- Ventilation : Ensure adequate airflow to prevent vapor accumulation.
While specific toxicity data for this compound is limited, protocols for α,β-unsaturated esters (potential irritants) should be prioritized .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and conformation?
Methodological Answer:
- Crystal Growth : Recrystallize from ethanol/dichloromethane (1:1) at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect reflections up to θ ≈ 25°.
- Structure Solution : Employ direct methods (SHELXT) for phase determination.
- Refinement : Apply SHELXL for full-matrix least-squares refinement, anisotropic displacement parameters, and H-atom placement. Validate with R-factor (<0.05) and goodness-of-fit (~1.0).
- Visualization : Use ORTEP-3 for thermal ellipsoid plots and intermolecular interaction analysis (e.g., π-π stacking between pyrazole rings) .
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- Re-examine Experimental Conditions : Ensure solvent polarity and temperature match computational settings (e.g., B3LYP/6-31+G(d) in Gaussian with PCM solvent model).
- Check Conformational Flexibility : Perform a conformational search (e.g., Monte Carlo) to identify dominant conformers.
- Validate Basis Sets : Compare results using larger basis sets (e.g., 6-311++G(d,p)) to reduce errors.
- Cross-Check Assignments : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
Refer to studies combining DFT and experimental IR/NMR for analogous enoate derivatives .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s salen complexes for enantioselective Knoevenagel reactions.
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Circular Dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with DFT-simulated spectra.
- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer.
For pyrazole-containing compounds, chiral auxiliaries (e.g., menthol esters) have shown efficacy .
Q. How to analyze non-covalent interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, C-H···π) using CrystalExplorer.
- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points.
- Energy Frameworks : Use CE-B3LYP model in Mercury to visualize interaction energies (e.g., π-π stacking vs. van der Waals).
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) from SHELXL refine disorder models for flexible groups.
Studies on pyrazole derivatives highlight the role of C-H···O interactions in stabilizing crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
